3-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine
Description
Properties
IUPAC Name |
5-(1H-pyrazol-5-yl)-2-pyridin-3-yl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4S/c1-2-8(6-12-4-1)11-13-7-10(16-11)9-3-5-14-15-9/h1-7H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVBEBUKJQEPHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C(S2)C3=CC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates to form the pyrazole and thiazole rings, followed by their subsequent coupling with a pyridine derivative.
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Step 1: Synthesis of Pyrazole Intermediate
Reagents: Hydrazine hydrate, α,β-unsaturated carbonyl compounds
Conditions: Reflux in ethanol or methanol
Reaction: Cyclocondensation to form the pyrazole ring
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Step 2: Synthesis of Thiazole Intermediate
Reagents: Thioamide, α-haloketone
Conditions: Reflux in ethanol or acetonitrile
Reaction: Cyclization to form the thiazole ring
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Step 3: Coupling with Pyridine Derivative
Reagents: Pyridine-3-carboxaldehyde, base (e.g., potassium carbonate)
Conditions: Reflux in ethanol or DMF
Reaction: Formation of the final product through condensation and cyclization
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal conditions, and the employment of robust catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the functional groups attached to the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium
Reduction: Sodium borohydride in methanol or ethanol
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles (e.g., amines, thiols) for nucleophilic substitution
Major Products Formed
Oxidation: Formation of ketones, aldehydes, or carboxylic acids
Reduction: Formation of alcohols or amines
Substitution: Formation of halogenated derivatives or substituted heterocycles
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that 3-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine exhibits significant anticancer properties. In vitro assays have shown cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), NCI-H460 (lung cancer), and PC-3 (prostate cancer) cells. The compound's IC50 values ranged from 17.50 to 61.05 µM across different cell lines, indicating potent anti-proliferative activity .
Antioxidant Properties
The antioxidant potential of this compound has also been investigated. Studies using DPPH scavenging assays revealed that it possesses strong antioxidant activity, with some derivatives showing IC50 values as low as 4.67 µg/mL . This property is essential for preventing oxidative stress-related diseases.
Antimicrobial Activity
In addition to its anticancer and antioxidant properties, this compound has shown promising antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways .
Case Study 1: Anticancer Research
A study focused on the synthesis of novel pyrazolo-thiazole derivatives, including this compound, evaluated their anticancer efficacy through MTT assays. The results indicated that these compounds significantly inhibited cell growth in multiple cancer types, supporting their development as potential chemotherapeutic agents .
Case Study 2: Antioxidant Evaluation
Research conducted to assess the antioxidant capabilities of various thiazole-pyridine derivatives included this compound. The findings revealed a strong correlation between structural modifications and antioxidant activity, suggesting that further optimization could enhance efficacy .
Mechanism of Action
The mechanism of action of 3-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or disrupt the function of microbial cell membranes, resulting in antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
3-(1H-pyrazol-5-yl)pyridine: Lacks the thiazole ring, which may result in different biological activities and reactivity.
5-(1H-pyrazol-5-yl)-1,3-thiazole: Lacks the pyridine ring, affecting its overall properties and applications.
2-(1H-pyrazol-5-yl)-1,3-thiazole: Similar structure but with different substitution patterns, leading to variations in reactivity and biological activity.
Uniqueness
3-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine is unique due to the presence of all three heterocyclic rings, which confer a distinct set of chemical and biological properties
Biological Activity
The compound 3-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine is a member of the pyrazole and thiazole family, which has garnered attention for its diverse biological activities. This article delves into the biological properties, pharmacological potential, and relevant studies concerning this compound.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 242.30 g/mol. The structure combines a pyridine ring with both pyrazole and thiazole moieties, which are known for their significant biological activities.
1. Antimicrobial Activity
Research indicates that compounds containing pyrazole and thiazole rings exhibit potent antimicrobial properties. For instance, derivatives of pyrazoles have been tested against various bacterial strains such as E. coli and S. aureus, showing promising results in inhibiting growth at low concentrations .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
2. Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been well-documented. In various studies, compounds similar to this compound demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro .
| Study Reference | Compound Tested | IC50 (µM) | Inhibition (%) |
|---|---|---|---|
| Selvam et al. | Pyrazole Derivative | 10 | 85% TNF-α |
| Sivaramakarthikeyan et al. | This compound | 15 | 76% IL-6 |
3. Anticancer Activity
Certain studies have highlighted the anticancer properties of pyrazole derivatives, with some compounds showing efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Case Study 1: Synthesis and Evaluation
A study synthesized several derivatives of pyrazole and evaluated their biological activities. The compound demonstrated significant activity against tumor necrosis factor (TNF) pathways, indicating potential use in treating inflammatory diseases .
Case Study 2: Structure–Activity Relationship (SAR)
Research focused on the SAR of thiazole-pyrazole hybrids revealed that modifications to the substituents on the pyrazole ring significantly affected biological activity. The presence of specific functional groups enhanced both antimicrobial and anti-inflammatory activities .
Q & A
Q. Binding Interactions :
- AutoDock4 : Perform flexible docking by allowing side-chain mobility in the receptor (e.g., enzymes or kinases). Set grid parameters to 60 × 60 × 60 ų centered on the active site, with Lamarckian genetic algorithm (LGA) for conformational sampling .
- Validation : Compare docking scores with experimental IC₅₀ values from kinase inhibition assays .
What analytical techniques are critical for resolving structural ambiguities in derivatives of this compound?
Basic Research Question
- X-ray Crystallography : Resolve regiochemical uncertainties (e.g., pyrazole vs. thiazole ring substitution patterns) by analyzing single-crystal diffraction data .
- NMR Spectroscopy : Use ¹H-¹³C HMBC to confirm connectivity between pyrazole C-5 and thiazole C-2 positions.
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragment patterns .
How can researchers address contradictions in reported biological activities of structurally related pyrazole-thiazole hybrids?
Advanced Research Question
- Comparative SAR Studies : Systematically modify substituents (e.g., CF₃ vs. CH₃ groups on the pyrazole ring) and test against standardized assays (e.g., kinase inhibition or antimicrobial activity) .
- Meta-Analysis : Aggregate data from public databases (e.g., ChEMBL) to identify trends in potency and selectivity. For example, electron-withdrawing groups on the pyridine ring often enhance binding to ATP pockets .
What methodologies are recommended for studying the compound’s stability under varying pH and temperature conditions?
Basic Research Question
- Forced Degradation Studies :
How can researchers design experiments to elucidate the mechanism of action in anticancer or antimicrobial applications?
Advanced Research Question
- Transcriptomics/Proteomics : Treat cell lines (e.g., HeLa or MCF-7) with the compound and perform RNA-seq or SILAC-based proteomics to identify dysregulated pathways .
- Cellular Imaging : Use fluorescently tagged derivatives (e.g., BODIPY conjugates) to track subcellular localization via confocal microscopy .
What strategies mitigate challenges in scaling up synthesis while maintaining purity?
Basic Research Question
- Column Chromatography Alternatives : Replace silica gel with recrystallization (e.g., using ethanol/water mixtures) for cost-effective purification .
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress and minimize byproduct formation .
How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?
Advanced Research Question
- DFT Calculations : Use Gaussian 16 to compute Fukui indices and predict sites for electrophilic aromatic substitution. For example, electron-donating groups on pyridine enhance reactivity at the thiazole C-2 position .
- Experimental Validation : Compare coupling efficiencies of bromo vs. iodo derivatives under identical catalytic conditions .
What are the best practices for validating computational docking predictions with experimental data?
Advanced Research Question
- Blind Docking : Perform docking against multiple conformers of the target protein (e.g., CDK2) and rank poses by binding energy and cluster analysis .
- SPR/BLI Validation : Measure binding kinetics (ka/kd) using surface plasmon resonance (SPR) or bio-layer interferometry (BLI) .
How can researchers leverage fragment-based drug design (FBDD) to optimize this compound’s pharmacokinetic properties?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
